

An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)benzoic acid

Cat. No.: B1331172

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(2-Hydroxyethyl)benzoic acid**, a versatile benzoic acid derivative. It details the compound's chemical and physical properties, safety information, and its applications, particularly as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other valuable organic compounds. This document includes detailed experimental protocols for its synthesis, purification, and analysis, aimed at providing researchers and drug development professionals with a practical resource for their work with this compound.

Chemical and Physical Properties

4-(2-Hydroxyethyl)benzoic acid is a white to off-white crystalline solid. Its bifunctional nature, containing both a carboxylic acid and a primary alcohol, makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
CAS Number	46112-46-3	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [3] [4]
Molecular Weight	166.17 g/mol	[3] [5]
IUPAC Name	4-(2-hydroxyethyl)benzoic acid	[2] [6] [7]
Canonical SMILES	OCCc1ccc(cc1)C(=O)O	[6]
InChIKey	FUWHCTSQIAULAK- UHFFFAOYSA-N	[6]

Table 2: Physical and Spectroscopic Properties

Property	Value	Reference(s)
Appearance	White to off-white solid/powder	[1] [2]
Melting Point	127-128 °C	[2]
Boiling Point	345.8 ± 25.0 °C (Predicted)	[2]
Density	1.256 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	4.26 ± 0.10 (Predicted)	[2]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[4]
Storage Temperature	Sealed in dry, Room Temperature	[2]

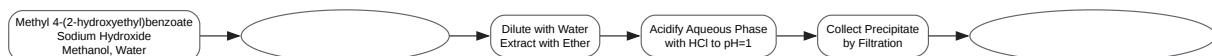
Safety and Handling

4-(2-Hydroxyethyl)benzoic acid is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference(s)
Hazard Statements	H315	Causes skin irritation	[3]
H319		Causes serious eye irritation	[3]
H335		May cause respiratory irritation	[3]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapours/spray	[3]
P264		Wash skin thoroughly after handling	[3]
P271		Use only outdoors or in a well-ventilated area	[3]
P280		Wear protective gloves/protective clothing/eye protection/face protection	[3]
P302+P352		IF ON SKIN: Wash with plenty of soap and water	[3]
P304+P340		IF INHALED: Remove person to fresh air and keep comfortable for breathing	[3]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and	[3]

easy to do. Continue rinsing



Experimental Protocols

Synthesis of 4-(2-Hydroxyethyl)benzoic acid

A common method for the synthesis of **4-(2-Hydroxyethyl)benzoic acid** is the hydrolysis of its corresponding methyl ester, methyl 4-(2-hydroxyethyl)benzoate.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-(2-Hydroxyethyl)benzoic acid** via ester hydrolysis.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask, dissolve methyl 4-(2-hydroxyethyl)benzoate (174 mg, 0.96 mmol) in a mixture of methanol (3 mL) and water (1 mL).
- Hydrolysis: To this solution, add sodium hydroxide (58 mg, 1.43 mmol) at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with water (5 mL). Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted starting material and by-products.
- Acidification and Precipitation: Carefully acidify the aqueous phase with a 1:1 hydrochloric acid solution until the pH reaches 1. A white solid will precipitate out of the solution.
- Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold water.

- Drying: Dry the collected solid to obtain **4-(2-hydroxyethyl)benzoic acid** (expected yield: ~158 mg, 100%). The product can often be used in subsequent reactions without further purification.[\[2\]](#)

Purification by Recrystallization

For obtaining a high-purity product, recrystallization from a suitable solvent system is recommended. Water is a common solvent for the recrystallization of benzoic acid derivatives.

Experimental Workflow for Recrystallization

[Click to download full resolution via product page](#)

Caption: Purification of **4-(2-Hydroxyethyl)benzoic acid** by recrystallization.

Detailed Protocol:

- Dissolution: Place the crude **4-(2-Hydroxyethyl)benzoic acid** in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture on a hot plate until the solid completely dissolves.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the clear solution to cool slowly to room temperature. Needle-like crystals should form. To maximize crystal formation, place the flask in an ice bath.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are essential for confirming the structure of the synthesized compound.

- ^1H NMR (300 MHz, CDCl_3): δ 7.97 (d, $J = 8.4$ Hz, 2H), 7.27 (d, $J = 8.4$ Hz, 2H), 3.83 (t, $J = 6.3$ Hz, 2H), 2.88 (t, $J = 6.3$ Hz, 2H).[2]
- ^{13}C NMR: While specific data for **4-(2-Hydroxyethyl)benzoic acid** is not readily available in the provided search results, characteristic peaks for similar benzoic acid derivatives can be referenced. For benzoic acid itself in CDCl_3 , the carbonyl carbon appears around δ 172.60, with aromatic carbons in the δ 128-134 range.[12]

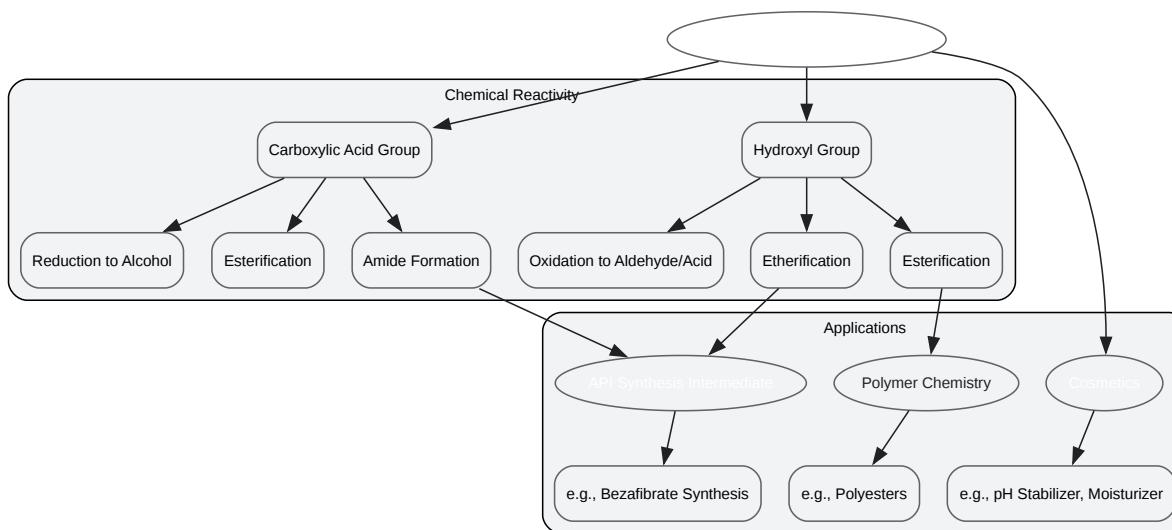
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

- O-H stretch (alcohol): A broad peak around 3400-3200 cm^{-1} .
- O-H stretch (carboxylic acid): A very broad peak from 3300-2500 cm^{-1} .[13][14]
- C-H stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm^{-1} .[13][14]
- C-O stretch (alcohol and carboxylic acid): Peaks in the 1320-1210 cm^{-1} region.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **4-(2-Hydroxyethyl)benzoic acid**. While a specific method for this compound is not detailed, a method for the related 4-hydroxybenzoic acid can be adapted.


Table 4: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

Parameter	Condition	Reference(s)
Column	C18 column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 μ m)	[15] [16] [17]
Mobile Phase A	0.1% Phosphoric acid in water or 1.5% acetic acid + 1.5% ammonium acetate in water	[16] [17]
Mobile Phase B	Acetonitrile or Methanol	[16] [17]
Elution	Gradient or Isocratic	[15] [16] [17]
Flow Rate	1.0 mL/min	[15] [16]
Detection	UV at 230 nm or 255 nm	[15] [16]

Reactivity and Applications in Drug Development

4-(2-Hydroxyethyl)benzoic acid is a bifunctional molecule, and its reactivity is centered around its carboxylic acid and primary alcohol functional groups. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.

Logical Relationship of Reactivity and Applications

[Click to download full resolution via product page](#)

Caption: Reactivity of functional groups in **4-(2-Hydroxyethyl)benzoic acid** and its applications.

Role in the Synthesis of Beazfibrate

4-(2-Hydroxyethyl)benzoic acid is structurally related to intermediates used in the synthesis of the lipid-lowering agent, Beazfibrate. The synthesis of Beazfibrate involves the formation of an amide bond with a derivative of 4-chlorobenzoic acid and an ether linkage with a phenoxyisobutyric acid moiety.^{[18][19][20][21][22]} The 4-(2-hydroxyethyl)phenyl core structure is a key component of the precursor N-(4-hydroxyphenethyl)-4-chlorobenzamide, which is then further elaborated to form Beazfibrate.

Applications in Polymer Chemistry

The presence of both a carboxylic acid and a hydroxyl group makes **4-(2-Hydroxyethyl)benzoic acid** a suitable monomer for the synthesis of polyesters through polycondensation reactions. These polyesters can have applications in areas such as biodegradable plastics.[1]

Use in Pharmaceutical and Cosmetic Formulations

Beyond its role as a synthetic intermediate, **4-(2-Hydroxyethyl)benzoic acid** is also utilized in pharmaceutical and cosmetic formulations. It can act as a pH stabilizer and a solubilizing agent, enhancing the bioavailability of active ingredients in drug formulations. In cosmetics, it is used for its moisturizing properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(2-hydroxyethyl)benzoic acid 95% | CAS: 46112-46-3 | AChemBlock [achemblock.com]
- 3. 4-(2-Hydroxyethyl)benzoic acid | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Hydroxyethyl)benzoic acid | 46112-46-3 | MOLNOVA [molnova.com]
- 5. 4-(2-Hydroxyethyl)benzoic acid | Natural product | TargetMol [targetmol.com]
- 6. 4-(2-Hydroxyethyl)benzoic acid | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. 4-(2-hydroxyethyl)benzoic acid - C9H10O3 | CSSS00000078963 [chem-space.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. scribd.com [scribd.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. famu.edu [famu.edu]
- 12. rsc.org [rsc.org]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. longdom.org [longdom.org]
- 17. fsis.usda.gov [fsis.usda.gov]
- 18. Bezafibrate synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]
- 21. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. CN101353315A - Preparation method of bezafibrate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331172#4-2-hydroxyethyl-benzoic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com